An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3,5-trimethoxybenzene
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1,3,5-trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,3,5-trimethoxybenzene is a halogenated aromatic organic compound. Its structure, featuring a benzene (B151609) ring substituted with a bromine atom and three methoxy (B1213986) groups, makes it a valuable intermediate in organic synthesis. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-1,3,5-trimethoxybenzene, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Bromo-1,3,5-trimethoxybenzene is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₃ | [1] |
| Molecular Weight | 247.09 g/mol | [1] |
| CAS Number | 1131-40-4 | [1] |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 95.0 to 99.0 °C | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and acetone. | |
| IUPAC Name | 2-bromo-1,3,5-trimethoxybenzene | [1] |
| Synonyms | 1-Bromo-2,4,6-trimethoxybenzene, Bromophloroglucinol trimethyl ether | [1] |
Synthesis and Purification
Proposed Experimental Protocol: Monobromination of 1,3,5-Trimethoxybenzene (B48636)
This proposed protocol is based on established methods for the bromination of activated aromatic compounds.[2][3]
Materials:
-
1,3,5-Trimethoxybenzene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add 1,3,5-trimethoxybenzene (1 equivalent) dissolved in anhydrous dichloromethane.
-
Reagent Addition: Dissolve N-Bromosuccinimide (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the NBS solution dropwise to the stirred solution of 1,3,5-trimethoxybenzene over a period of 30-60 minutes.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Bromo-1,3,5-trimethoxybenzene.
Workflow for the Proposed Synthesis:
Caption: Workflow for the proposed synthesis of 2-Bromo-1,3,5-trimethoxybenzene.
Spectroscopic Properties
Detailed, experimentally obtained spectra for 2-Bromo-1,3,5-trimethoxybenzene are not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. The two aromatic protons should appear as a singlet, and the nine protons of the three methoxy groups would likely appear as two singlets with a 2:1 integration ratio (one for the two methoxy groups ortho to the bromine and one for the para methoxy group). For the related compound, 2-iodo-1,3,5-trimethoxybenzene, the aromatic protons appear as a singlet at 6.14 ppm, and the methoxy protons as singlets at 3.82 ppm (3H) and 3.86 ppm (6H).[4]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons and the methoxy carbons. The carbon attached to the bromine atom will have a characteristic chemical shift. For 2-iodo-1,3,5-trimethoxybenzene, the carbon signals are observed at δ 55.7, 56.6, 91.3, 159.9, and 162.3 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-1,3,5-trimethoxybenzene is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages. The C-Br stretching vibration is also expected, typically in the fingerprint region.
| Wavenumber (cm⁻¹) | Assignment |
| 3000-2850 | C-H stretch (methoxy and aromatic) |
| 1600-1400 | C=C stretch (aromatic ring) |
| 1250-1000 | C-O stretch (aryl ether) |
| 700-500 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) or methoxy radicals (•OCH₃) from the molecular ion.
Reactivity and Potential Applications
2-Bromo-1,3,5-trimethoxybenzene is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[5] Its reactivity is primarily centered around the carbon-bromine bond and the activated aromatic ring.
Cross-Coupling Reactions
The presence of the bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound. This is a powerful method for synthesizing biaryl compounds, which are common motifs in drug molecules.[6][7][8]
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Logical relationship of reactants and catalysts in a Suzuki-Miyaura coupling reaction.
Grignard Reagent Formation
The carbon-bromine bond can be converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent.[9][10][11][12] This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce further functional complexity.
Workflow for Grignard Reagent Formation and Reaction:
Caption: General workflow for the formation and subsequent reaction of a Grignard reagent.
Safety and Handling
2-Bromo-1,3,5-trimethoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-1,3,5-trimethoxybenzene is a valuable and versatile building block in organic synthesis. Its chemical properties, particularly the reactivity of the carbon-bromine bond in cross-coupling and Grignard reactions, make it an important precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.
References
- 1. 2-Bromo-1,3,5-trimethoxybenzene | C9H11BrO3 | CID 70802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 2-Bromo-1,3,5-trimethoxybenzene [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. adichemistry.com [adichemistry.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]




